molecular formula C16H24N4O2 B5509159 3-isobutyl-N-methyl-N-[3-(1-methyl-1H-pyrazol-4-yl)propyl]-5-isoxazolecarboxamide

3-isobutyl-N-methyl-N-[3-(1-methyl-1H-pyrazol-4-yl)propyl]-5-isoxazolecarboxamide

Cat. No. B5509159
M. Wt: 304.39 g/mol
InChI Key: KMPGFRSNENOTGB-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related compounds typically involves multistep reactions, including the formation of isoxazole and pyrazole rings through cyclization processes and substitutions. Martins et al. (2002) described a one-pot synthesis approach for creating 3-methylisoxazole-5-carboxamides and 5-[(1H-pyrazol-1-yl)carbonyl]-3-methyl isoxazoles, demonstrating the type of synthetic strategies that might be applied to similar compounds (Martins et al., 2002).

Molecular Structure Analysis

The molecular structure of isoxazole and pyrazole derivatives has been extensively characterized using techniques such as X-ray crystallography, NMR, and mass spectrometry. Kumara et al. (2018) provided a detailed analysis of a novel pyrazole derivative, emphasizing the importance of molecular structure studies in understanding the conformation and electronic properties of these compounds (Kumara et al., 2018).

Scientific Research Applications

Synthesis and Chemical Properties

Research on similar compounds to 3-isobutyl-N-methyl-N-[3-(1-methyl-1H-pyrazol-4-yl)propyl]-5-isoxazolecarboxamide focuses on synthesizing novel chemical structures with potential biological activity. For instance, Martins et al. (2002) reported the one-pot synthesis of 3-methylisoxazole-5-carboxamides, demonstrating the versatility of isoxazole derivatives in synthesizing compounds with varied biological activities (Martins et al., 2002). Similarly, the synthesis of pyrazolo[1,5-a]pyrimidine derivatives by Hassan, Hafez, and Osman (2014) highlights the chemical manipulation of pyrazole derivatives for potential therapeutic applications (Hassan, Hafez, & Osman, 2014).

Antimicrobial and Antifungal Activities

The antimicrobial and antifungal properties of isoxazole and pyrazole derivatives are significant areas of interest. Godhasra et al. (2010) synthesized 5-aryl-3-isopropyl-4-[N-phenyl-aminocarbonyl]-4,5-dihydro-1H-pyrazoles, which showed promising antibacterial and antifungal activities, indicating the potential of these compounds in developing new antimicrobial agents (Godhasra et al., 2010). Vicentini et al. (2007) also explored the antifungal activity of pyrazole/isoxazole-3-carboxamido-4-carboxylic acids against various phytopathogens, revealing differences in sensitivity and indicating the compounds' potential in agricultural applications (Vicentini et al., 2007).

Cytotoxicity and Antitumor Activities

The cytotoxic and antitumor potential of pyrazole derivatives has been a focus of several studies. For example, the synthesis and characterization of pyrazolopyrimidines and their evaluation for in vitro cytotoxic activity against cancer cells showcase the therapeutic potential of these compounds in oncology (Hafez, Osman, Yosef, El-All, Hassan, El-Sawy, Abdallah, & Youns, 2013). This demonstrates the broad scope of research into the applications of compounds similar to this compound, from synthesis and chemical characterization to exploring their biological activities and potential therapeutic uses.

properties

IUPAC Name

N-methyl-3-(2-methylpropyl)-N-[3-(1-methylpyrazol-4-yl)propyl]-1,2-oxazole-5-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24N4O2/c1-12(2)8-14-9-15(22-18-14)16(21)19(3)7-5-6-13-10-17-20(4)11-13/h9-12H,5-8H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMPGFRSNENOTGB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC1=NOC(=C1)C(=O)N(C)CCCC2=CN(N=C2)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24N4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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